N-(5-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide: is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted aromatic ring, a furan ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate furan derivatives.
Attachment of the chloro-substituted aromatic ring: This step can be accomplished through nucleophilic substitution reactions, where the chloro group is introduced via chlorination of the aromatic ring.
Final assembly: The final step involves the coupling of the oxadiazole-furan intermediate with the chloro-substituted aromatic ring under suitable conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide: can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The oxadiazole ring can be reduced to form amines or other reduced products.
Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide, thiols, or amines can be used under basic or neutral conditions.
Major Products
Oxidation: Furanones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide: has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which N-(5-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
N-(5-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide: can be compared with similar compounds such as:
- N-(5-chloro-2-methylphenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- N-(5-chloro-2-methylphenyl)-2-{[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
These compounds share similar structural features but differ in the heterocyclic ring attached to the oxadiazole. The uniqueness of This compound lies in the presence of the furan ring, which can impart different chemical and biological properties compared to thiophene or pyridine analogs.
Properties
Molecular Formula |
C15H12ClN3O3S |
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Molecular Weight |
349.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C15H12ClN3O3S/c1-9-4-5-10(16)7-11(9)17-13(20)8-23-15-19-18-14(22-15)12-3-2-6-21-12/h2-7H,8H2,1H3,(H,17,20) |
InChI Key |
FQRJLRQWVCYBSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(O2)C3=CC=CO3 |
Origin of Product |
United States |
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